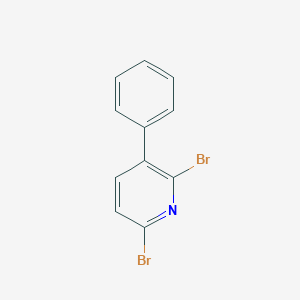

2-Bromo-4,6-diphenylpyrimidine

Descripción general

Descripción

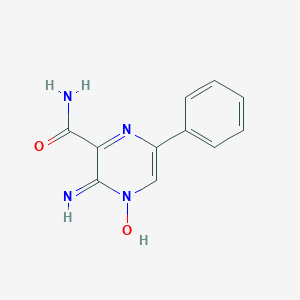

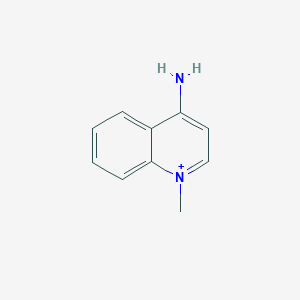

2-Bromo-4,6-diphenylpyrimidine is a heterocyclic aromatic compound with the chemical formula C16H11BrN2. It is characterized by the presence of a bromine atom and two phenyl groups attached to a pyrimidine ring. This compound is known for its applications in various chemical processes and research fields .

Aplicaciones Científicas De Investigación

2-Bromo-4,6-diphenylpyrimidine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and organic materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Safety and Hazards

2-Bromo-4,6-diphenylpyrimidine is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Mode of Action

The mode of action of 2-Bromo-4,6-diphenylpyrimidine is currently unknown . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4,6-diphenylpyrimidine involves the bromination of 2-amino-4,6-diphenylpyrimidine. The process typically includes the following steps :

- Dissolve 2-amino-4,6-diphenylpyrimidine in 48% hydrogen bromide.

- Cool the solution to approximately -20°C.

- Add bromine dropwise to the solution.

- Add sodium nitrite and stir the reaction mixture at room temperature for about 3 hours.

- Extract the reaction mixture using ethyl acetate.

- Dry the organic layer with anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure.

- Purify the residue using column chromatography to obtain this compound with a yield of approximately 73%.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for larger-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide or 1,4-dioxane.

Coupling Reactions: Palladium catalysts, phosphine ligands, and bases like cesium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products:

- Substitution reactions yield various substituted pyrimidines.

- Coupling reactions produce biaryl compounds and other complex structures.

Comparación Con Compuestos Similares

2-Bromo-4,6-diphenylpyrimidine can be compared with other similar compounds, such as:

2-Chloro-4,6-diphenylpyrimidine: Similar structure but with a chlorine atom instead of bromine.

4,6-Diphenylpyrimidin-2-amine: Lacks the bromine atom and has an amino group instead.

4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine: Contains additional chlorine atoms and a methyl group.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various research applications .

Propiedades

IUPAC Name |

2-bromo-4,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGIIKKUKINTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306730 | |

| Record name | 2-Bromo-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56181-49-8 | |

| Record name | 2-Bromo-4,6-diphenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

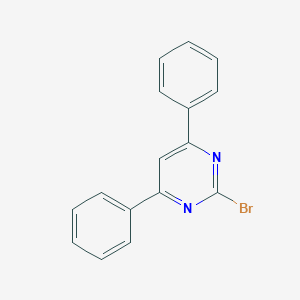

Q1: What is the significance of the dimerization reaction described in the paper?

A1: The paper [] describes an efficient method for synthesizing 2,2′-bipyrimidines from 2-halopyrimidines. This is significant because 2,2′-bipyrimidines are important building blocks in various fields, including pharmaceuticals, materials science, and catalysis. Specifically, the paper highlights the dimerization of 2-bromo-4,6-diphenylpyrimidine to its corresponding 2,2′-bipyrimidine derivative. This reaction utilizes nickel chloride, triphenylphosphine, and zinc in dimethylformamide as a solvent. This methodology provides a useful route to access diverse 2,2′-bipyrimidine derivatives, which can then be further modified for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B372554.png)